5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride
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Overview
Description
5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride typically involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent. The starting material, often a ketone, undergoes a series of reactions including Prins cyclization to form the spirocyclic scaffold. The reaction conditions usually involve controlled temperatures and pressures to ensure the successful formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrogen atom in the spirocyclic structure can participate in redox reactions, leading to different oxidation states of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific proteins, such as the MmpL3 protein of Mycobacterium tuberculosis, making it a candidate for antituberculosis drug development.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and molecular interactions.
Industrial Applications: Its chemical properties make it suitable for use in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition occurs through binding to the active site of the protein, thereby blocking its activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but with an oxygen atom instead of fluorine atoms.
1,7-dioxaspiro[5.5]undecane: Another spirocyclic compound with two oxygen atoms in the ring structure.
Uniqueness
5,5-difluoro-1-azaspiro[5.5]undecane hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in medicinal chemistry for developing drugs with specific biological activities .
Properties
CAS No. |
1890029-56-7 |
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Molecular Formula |
C10H18ClF2N |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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